molecular formula C29H31Cl2N3O2 B12710741 4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride CAS No. 174657-60-4

4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride

Cat. No.: B12710741
CAS No.: 174657-60-4
M. Wt: 524.5 g/mol
InChI Key: QZPOXSSVXWZAMG-UHFFFAOYSA-N
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Description

4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride involves multiple steps, starting from the appropriate benzimidazole precursor. The reaction typically involves the condensation of 4-methoxyphenyl and 3-phenylpyrrolo[1,2-a]benzimidazole under controlled conditions . The final step includes the addition of morpholine and subsequent formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
  • 3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones

Uniqueness

4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of a benzimidazole core with a pyrrolo and morpholine moiety makes it distinct from other similar compounds .

Properties

CAS No.

174657-60-4

Molecular Formula

C29H31Cl2N3O2

Molecular Weight

524.5 g/mol

IUPAC Name

4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride

InChI

InChI=1S/C29H29N3O2.2ClH/c1-33-24-13-11-22(12-14-24)25-21-32-27-10-6-5-9-26(27)31(16-15-30-17-19-34-20-18-30)29(32)28(25)23-7-3-2-4-8-23;;/h2-14,21H,15-20H2,1H3;2*1H

InChI Key

QZPOXSSVXWZAMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N(C3=C2C5=CC=CC=C5)CCN6CCOCC6.Cl.Cl

Origin of Product

United States

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